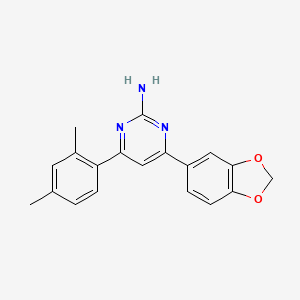
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as DMPT-T, is a heterocyclic compound with a variety of applications in scientific research. It has been studied for its potential use in drug development and drug design, as well as its effects on biochemical and physiological processes.
科学的研究の応用
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential use in drug development and drug design. It has been used as an inhibitor of the enzyme tyrosine kinase, which is involved in signal transduction pathways and is a target for many therapeutic drugs. 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of human cancer cell lines. Additionally, 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to reduce the formation of amyloid-beta plaques in the brain.
作用機序
The mechanism of action of 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood, but it is believed to involve the inhibition of tyrosine kinases, which are enzymes involved in signal transduction pathways. 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been shown to bind to the active site of the enzyme and inhibit its activity, which prevents the signal transduction pathway from being activated.
Biochemical and Physiological Effects
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the growth of human cancer cell lines, as well as reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer’s disease. Additionally, 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been shown to reduce inflammation and oxidative stress, as well as to modulate the activity of certain enzymes involved in metabolic processes.
実験室実験の利点と制限
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable, which makes it suitable for long-term storage. Additionally, 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has a low toxicity, which makes it safe to use in lab experiments. The main limitation of 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine for lab experiments is that it is not water-soluble, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in scientific research. These include further research into its potential use in drug development and drug design, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential use in cancer treatment, as well as its potential use in the treatment of Alzheimer’s disease. Additionally, further research could be conducted into its potential use in the modulation of metabolic processes, as well as its potential use in the treatment of inflammation and oxidative stress.
合成法
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized through a variety of methods, including the reaction of 2,4-dimethylphenylthiophen-2-yl-amine with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF), and the product is then isolated and purified by column chromatography. Other methods of synthesis include the reaction of 2,4-dimethylphenylthiophen-2-yl-amine with 2-chloropyrimidine in the presence of a base such as sodium hydroxide, as well as the reaction of 2,4-dimethylphenylthiophen-2-yl-amine with 2-chloropyrimidine in the presence of a base such as sodium ethoxide.
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-10-5-6-12(11(2)8-10)13-9-14(19-16(17)18-13)15-4-3-7-20-15/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVHVLCKDLPJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














